molecular formula C17H18FNO4 B2578630 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide CAS No. 1396874-83-1

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2578630
CAS No.: 1396874-83-1
M. Wt: 319.332
InChI Key: XGHIYVHPHIFMPY-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is a structurally complex acetamide derivative characterized by a cyclopropyl group, a furan-2-yl moiety, a hydroxyethyl chain, and a 2-fluorophenoxy substituent. For instance, compounds like 2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide () share key features such as fluorinated aromatic rings and furan-based substituents, which are often associated with enhanced metabolic stability and binding affinity in drug discovery .

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c18-13-4-1-2-5-14(13)23-10-16(20)19-11-17(21,12-7-8-12)15-6-3-9-22-15/h1-6,9,12,21H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHIYVHPHIFMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)COC2=CC=CC=C2F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The fluorophenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The furan ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the fluorophenoxy moiety can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclopropyl group distinguishes it from the cyclohexyl analog in , likely reducing steric bulk and improving metabolic stability .
  • The furan-2-yl substituent, present in both the target and ’s compound, may enhance π-π stacking interactions with biological targets .

Anti-Inflammatory and Analgesic Potential

Substituted phenoxy acetamide derivatives, such as those in , exhibit notable anti-inflammatory, analgesic, and antipyretic activities. For example, 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives demonstrated 30–50% inhibition of carrageenan-induced edema in rodent models . The target compound’s 2-fluorophenoxy group aligns with these bioactive structures, though its efficacy remains unverified.

Metabolic and Stability Considerations

The cyclopropyl group in the target compound could mitigate oxidative metabolism compared to larger aliphatic chains (e.g., cyclohexyl in ). Additionally, the hydroxyethyl moiety may enhance solubility, addressing a common limitation of hydrophobic acetamides.

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of acetamides and features a complex structure that includes:

  • A cyclopropyl group
  • A furan ring
  • A hydroxyethyl moiety
  • A fluorophenoxy substituent

The molecular formula is not explicitly provided in the search results, but the compound exhibits a molecular weight of approximately 344.42 g/mol . The unique combination of these functional groups suggests enhanced biological activity due to their ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The functional groups facilitate binding through:

  • Hydrogen bonding
  • Hydrophobic interactions

Preliminary studies indicate that compounds with similar structures can inhibit various enzymes, suggesting that this compound may also possess enzyme inhibitory properties . Such interactions are crucial for understanding its therapeutic potential in treating diseases associated with enzyme dysregulation.

Biological Activity and Therapeutic Potential

Research highlights several promising biological activities associated with this compound:

  • Anti-inflammatory Properties : Initial studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for conditions characterized by inflammation .
  • Analgesic Effects : The compound has shown potential analgesic properties, which could be beneficial in pain management therapies .
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on specific enzymes, indicating that this compound may also function as an enzyme inhibitor .

Case Studies and Experimental Findings

While specific case studies on this compound were not detailed in the search results, related compounds have been investigated for their biological activities. For instance, studies on furan derivatives have revealed their potential as inhibitors against various biological targets, including viral proteases . The structural similarities suggest that this compound could exhibit comparable activities.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:

Compound NameMolecular FormulaUnique Features
N-(2-cyclopropyl-N-(furan-3-yl)acetamideC_{12}H_{15}NO_3Lacks fluorine substituent; simpler structure
2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamideC_{12}H_{13}ClFNOContains chlorine instead of fluorine; different biological activity
N-(4-fluorophenyl)-N'-(furan-3-carbonyl)hydrazineC_{12}H_{10}FNO_3Features hydrazine moiety; different reactivity profile

This table illustrates how variations in functional groups can influence biological activity and therapeutic applications.

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